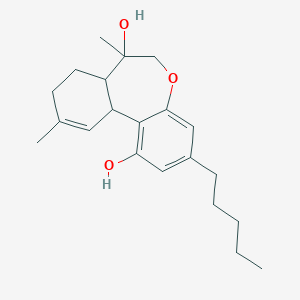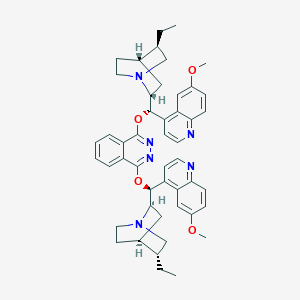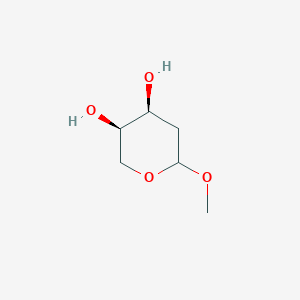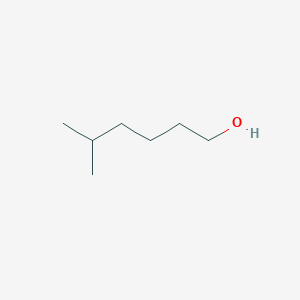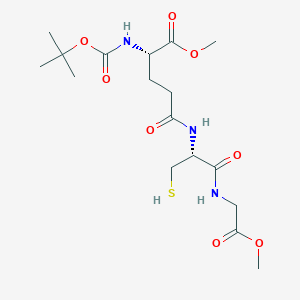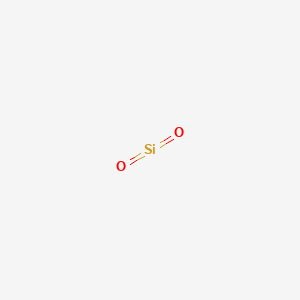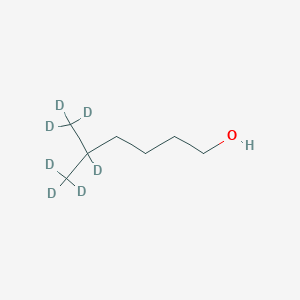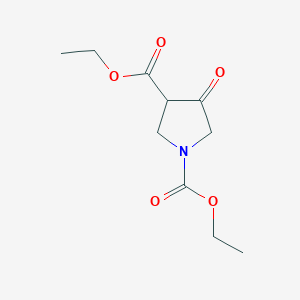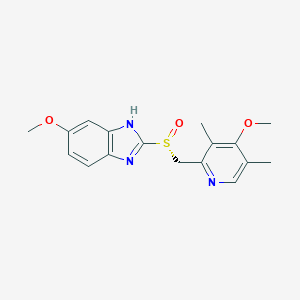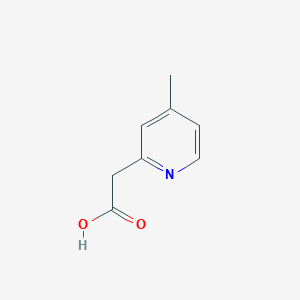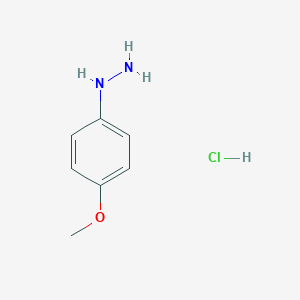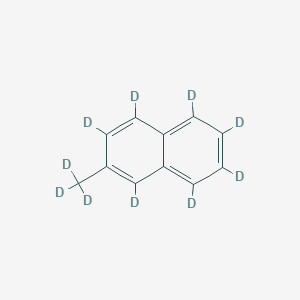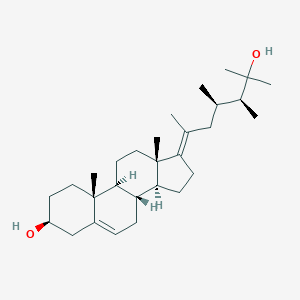
25-Hydroxysarcosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxysarcosterol is a sterol that is produced from the oxidation of cholesterol. This compound is known for its potential therapeutic applications in various fields such as medicine, agriculture, and food industry.
Wissenschaftliche Forschungsanwendungen
25-Hydroxysarcosterol has been extensively studied for its potential therapeutic applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential role in the prevention and treatment of cardiovascular diseases. In the agriculture industry, 25-Hydroxysarcosterol has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the food industry, this compound has been studied for its potential use as a food additive due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 25-Hydroxysarcosterol is not fully understood. However, it is believed to exert its effects through various pathways such as the inhibition of inflammatory cytokines, the modulation of lipid metabolism, and the activation of antioxidant enzymes. It has also been shown to interact with various receptors such as the peroxisome proliferator-activated receptor (PPAR) and the liver X receptor (LXR).
Biochemische Und Physiologische Effekte
25-Hydroxysarcosterol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, improve glucose metabolism, and reduce lipid accumulation in the liver. It has also been shown to activate antioxidant enzymes, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 25-Hydroxysarcosterol in lab experiments is its potential therapeutic applications in various fields. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on 25-Hydroxysarcosterol. One area of research is the development of new therapeutic applications for this compound, particularly in the fields of cancer, diabetes, and cardiovascular diseases. Another area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 25-Hydroxysarcosterol can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using various oxidizing agents such as chromium trioxide, potassium permanganate, or sodium hypochlorite. Another method involves the use of enzymes such as cholesterol oxidase or cholesterol esterase. The enzymatic method is preferred in some cases due to its high specificity and efficiency.
Eigenschaften
CAS-Nummer |
153444-87-2 |
|---|---|
Produktname |
25-Hydroxysarcosterol |
Molekularformel |
C29H48O2 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17E)-17-[(4R,5S)-6-hydroxy-4,5,6-trimethylheptan-2-ylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-18(20(3)27(4,5)31)16-19(2)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,6)26(23)13-15-29(24,25)7/h8,18,20,22-23,25-26,30-31H,9-17H2,1-7H3/b24-19+/t18-,20+,22+,23+,25+,26+,28+,29-/m1/s1 |
InChI-Schlüssel |
KFFSVXGFRJRKRR-NSUZGPIOSA-N |
Isomerische SMILES |
C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)(C)O |
SMILES |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
Kanonische SMILES |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
Synonyme |
23,24-dimethylcholesta-5,17(20)-diene-3,25-diol 25-hydroxysarcosterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



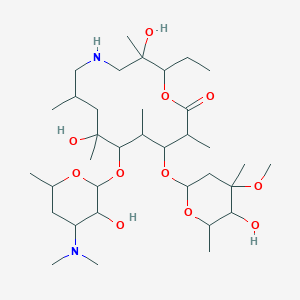
![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)
